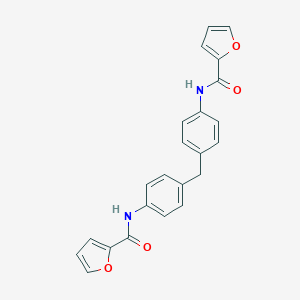

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide)

Description

N,N'-(Methylenebis(4,1-phenylene))bis(furan-2-carboxamide) is a bis-amide compound featuring a central methylene-bridged diphenylene core, with each phenyl group substituted by a furan-2-carboxamide moiety. Its synthesis typically involves condensation reactions, such as the reduction of N-(4-selenocyanatophenyl)-furan-2-carboxamide with sodium borohydride in ethanol, as reported for selenium-containing analogs .

Properties

IUPAC Name |

N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-14H,15H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRFGAUCRYCZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) typically involves the following steps:

Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 4-aminobenzylamine to form the intermediate N-[4-(furan-2-carbonylamino)phenyl]methylamine.

Final Coupling: The intermediate is further reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

Biological Research: It is used as a probe to study various biological pathways and interactions.

Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Variations in Bridging Groups

Key Insights :

Variations in Substituent Functional Groups

Key Insights :

- Dichloroacetamide : Electronegative Cl atoms enhance antimicrobial properties but reduce solubility .

- Hydrazone-isatin : The hydrazide linker and oxoindoline moiety contribute to radical scavenging, evidenced in antioxidant assays .

- Pyrrolidine carbohydrazide : Rigid heterocyclic structure improves thermal stability, relevant for high-temperature applications .

Variations in Heterocyclic Systems

Key Insights :

- Cyanoacetamide: The cyano group facilitates cyclization reactions, enabling synthesis of bioactive pyridines and chromenones .

- β-Lactam derivatives: The azetidinone core mimics penicillin-like structures, suggesting utility in antibiotic development .

Positional Isomerism in Aromatic Bridges

| Compound Name | Bridge Position | Key Properties/Applications | Reference |

|---|---|---|---|

| N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) | 1,3-Phenylene | Altered geometry; commercial availability ($193.70/100 mg) |

Key Insights :

- 1,3-Phenylene bridge : Unlike the 4,1-phenylene isomer, this configuration may reduce symmetry, affecting crystallization and solubility .

Biological Activity

N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer specific biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) is . It consists of two furan-2-carboxamide moieties linked through a methylene bridge and phenylene groups. This configuration is believed to enhance its interaction with biological targets.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 442.58 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMF and DMSO |

| Melting Point | Not specified |

Synthesis

The synthesis of N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines under controlled conditions. The process usually requires solvents like dimethylformamide (DMF) and catalysts such as triethylamine, with temperatures maintained around 80-100°C to ensure complete reaction.

Antimicrobial Properties

Research has indicated that N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity is believed to be mediated through the interaction with specific enzymes or receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, leading to altered cellular responses.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

- Cancer Cell Inhibition : In a study published in the Journal of Medicinal Chemistry, N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) was evaluated for its effects on MCF-7 cells. The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, indicating promising anticancer properties.

Comparative Analysis

To better understand the unique properties of N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide), it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N,N'-(methylenebis(4,1-phenylene))bis(furan-2-carboxamide) | Yes | Yes | Dual functional groups |

| N,N'-(1,3-phenylenebis(methylene))bis(furan-2-carboxamide) | Moderate | Limited | Less effective due to structural differences |

| N,N'-(methylenedi(4,1-phenylene))bis(2-chloroacetamide) | Yes | Yes | Chlorinated derivatives may enhance toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.